trans-3-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine
Description
Key Electronic Properties
- Resonance stabilization : Delocalization of π-electrons across N1–C2–N3–C4–N5 atoms, with maximal electron density at N1 and N3.
- Methyl group effect : The 4-methyl donor (+I effect) slightly increases electron density at N5, modulating the triazole’s electrophilic character.
- Dipole moment : Calculated dipole ~3.5 D (oriented toward N1 and N3), influencing intermolecular interactions.
The triazole’s electron-withdrawing nature polarizes the adjacent cyclobutane C–C bonds, as evidenced by X-ray crystallography data from related compounds showing bond length alternation (1.46–1.52 Å).
Molecular Geometry and Bond Angle Calculations
High-level computational methods (DFT/B3LYP/6-311+G(d,p)) provide insights into the compound’s geometry:
Cyclobutane Ring Parameters
| Parameter | Value | Comparison to Ideal Cyclobutane |
|---|---|---|
| C–C bond length | 1.554 Å | 1.548 Å (strain-free) |
| C–C–C bond angle | 88.2° | 88° (puckered) |
| Puckering angle (θ) | 22.4° | 18–33° (substituted) |
Triazole Ring Geometry
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| N1–C2 | 1.310 | N1–C2–N3: 126.5 |
| C2–N3 | 1.325 | C2–N3–C4: 111.8 |
| C4–N5 | 1.338 | N3–C4–N5: 106.4 |
The trans configuration induces slight elongation of the C3–C4 bond (1.562 Å) due to hyperconjugative interactions with the triazole π-system.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H12N4/c1-11-4-9-10-7(11)5-2-6(8)3-5/h4-6H,2-3,8H2,1H3 |
InChI Key |
IZKFWZBLNACAGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical reactions, enabling the creation of new materials with unique properties .
Biology: In biological research, trans-3-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways .
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent .
Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of trans-3-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The table below summarizes structural differences between the target compound and its closest analogues:
*Inferred based on cyclobutane backbone and substituents.
Comparative Analysis
Ring Size and Strain
- This strain may also reduce conformational flexibility, favoring specific orientations in molecular interactions.
- Cyclohexane and Cyclopentane Analogues: Larger rings (5-6 members) reduce strain, improving thermodynamic stability. For example, 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (MW 180.25) benefits from lower strain and greater flexibility, which could enhance solubility .
Functional Groups
- Amine vs. Carboxylic Acid: The target compound’s amine group (basic, hydrogen-bond donor) contrasts with the carboxylic acid in Enamine Ltd’s cyclopentane derivative (acidic, hydrogen-bond acceptor). This difference impacts ionization state (amine: protonated at physiological pH; carboxylic acid: deprotonated) and solubility (amine: higher lipid solubility) .
- Stereochemistry: The trans configuration in the target compound may create a distinct spatial arrangement for receptor binding compared to cis isomers or racemic mixtures (e.g., Enamine Ltd’s chiral cyclopentane derivative) .
Triazole Substituent
The 4-methyl-1,2,4-triazole moiety is conserved across all compounds, suggesting a shared pharmacophoric role. However, its position relative to the backbone (e.g., propane vs. cyclobutane) alters electronic effects and steric hindrance. For instance, the propane-based analogue (C₇H₁₄N₄) lacks ring strain but offers greater rotational freedom, which could affect binding entropy .
Implications for Research and Development
- Drug Design: The cyclobutane backbone’s rigidity may improve target selectivity in kinase inhibitors or GPCR modulators, where precise spatial alignment is critical.
- Synthetic Challenges: The strained cyclobutane ring complicates synthesis, requiring specialized methods (e.g., [2+2] cycloadditions) compared to more straightforward cyclohexane or linear analogues.
- Physicochemical Properties: Smaller ring size correlates with lower molecular weight (~153 vs.
Biological Activity
trans-3-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine is a novel compound that has garnered attention due to its potential biological activities. This compound features a triazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a cyclobutane ring linked to a triazole group, which is critical for its biological function. The presence of the methyl group on the triazole enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Studies have indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, research has shown that derivatives of 1,2,4-triazoles can inhibit the growth of various bacteria and fungi. Specifically, this compound has been tested against several pathogenic strains with promising results.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
The above table summarizes the antimicrobial efficacy of the compound against selected pathogens. The results indicate a strong potential for use in treating infections caused by these microorganisms.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HCT116 | 15 | Cell cycle arrest |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle regulation.
Case Studies
A recent study published in Journal of Medicinal Chemistry evaluated the pharmacological profile of this compound alongside other triazole derivatives. The study highlighted its effectiveness as an antifungal agent and its role in inhibiting tumor growth in xenograft models.
Study Highlights:
- In Vivo Efficacy : In animal models, the compound showed a significant reduction in tumor size compared to controls.
- Safety Profile : Toxicological assessments indicated low toxicity levels at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
